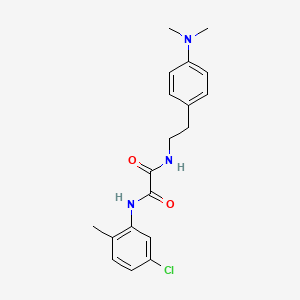

N1-(5-chloro-2-methylphenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide

Description

N1-(5-chloro-2-methylphenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide is an oxalamide derivative characterized by two distinct aromatic substituents: a 5-chloro-2-methylphenyl group and a 4-(dimethylamino)phenethyl moiety. The oxalamide core (N1,N2-substituted ethanediamide) provides a rigid scaffold for molecular interactions, while the substituents influence physicochemical properties, bioavailability, and target specificity. This compound is hypothesized to exhibit unique biological activity due to the electron-withdrawing chloro group and the electron-donating dimethylamino group, which may modulate solubility, receptor binding, and metabolic stability .

Properties

IUPAC Name |

N'-(5-chloro-2-methylphenyl)-N-[2-[4-(dimethylamino)phenyl]ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN3O2/c1-13-4-7-15(20)12-17(13)22-19(25)18(24)21-11-10-14-5-8-16(9-6-14)23(2)3/h4-9,12H,10-11H2,1-3H3,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABADNFAGYFFCJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCCC2=CC=C(C=C2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-chloro-2-methylphenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide typically involves the following steps:

-

Formation of the Oxalamide Core: : The oxalamide core can be synthesized by reacting oxalyl chloride with an appropriate amine. In this case, oxalyl chloride is reacted with 5-chloro-2-methylaniline to form the intermediate N-(5-chloro-2-methylphenyl)oxalamide.

-

Coupling with Dimethylamino Phenethylamine: : The intermediate is then coupled with 4-(dimethylamino)phenethylamine under suitable conditions, such as in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N1-(5-chloro-2-methylphenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide can undergo various chemical reactions, including:

-

Oxidation: : The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

-

Reduction: : Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the oxalamide group to amines or alcohols.

-

Substitution: : The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

-

Medicinal Chemistry: : This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

-

Biological Studies: : It may be used in studies investigating its effects on cellular processes, including its potential as an inhibitor or activator of certain biochemical pathways.

-

Materials Science: : The compound’s unique structure could be useful in the design of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-(5-chloro-2-methylphenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Related Oxalamide Compounds

Structural Features and Substituent Effects

The table below compares the target compound with structurally analogous oxalamides reported in the literature:

Key Observations:

- Lipophilicity : The chloro and methyl groups in the target compound likely confer higher lipophilicity compared to methoxy- or hydroxy-substituted analogs (e.g., compound 17) .

- Solubility: The dimethylamino group may enhance aqueous solubility under acidic conditions, whereas adamantyl-containing analogs (e.g., compound 6) exhibit reduced solubility due to steric hindrance .

- Metabolic Stability : Chloro substituents resist oxidative metabolism, whereas methoxy groups (compound 17) are prone to demethylation, shortening half-life .

Biological Activity

N1-(5-chloro-2-methylphenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide, identified by its CAS number 953952-04-0, is a synthetic compound with potential biological activity. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by various research findings.

- Molecular Formula : C19H22ClN3O2

- Molecular Weight : 359.8 g/mol

- Structure : The compound features an oxalamide backbone with substituted aromatic rings that contribute to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to N1-(5-chloro-2-methylphenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide exhibit significant antimicrobial properties. For instance:

- Gram-positive Bacteria : A series of related compounds were tested against Staphylococcus aureus and Enterococcus faecalis, showing promising results comparable to standard antibiotics like ampicillin and rifampicin .

- Mycobacterial Strains : Compounds in the same class were effective against Mycobacterium tuberculosis and Mycobacterium smegmatis, indicating their potential as anti-infective agents .

Anti-inflammatory Properties

The compound's structure suggests it may possess anti-inflammatory properties. Molecular docking studies have indicated that similar compounds can inhibit key inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of related oxalamides on various cancer cell lines. The findings indicate that these compounds can selectively induce apoptosis in cancer cells while exhibiting low toxicity to normal mammalian cells. This selectivity is crucial for developing effective anticancer agents .

Table 1: Summary of Biological Activities

The biological activity of N1-(5-chloro-2-methylphenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide can be attributed to its ability to interact with specific biological targets:

- Electrophilic Nature : The presence of halogen atoms enhances the electrophilic character of the compound, facilitating interactions with nucleophilic sites on target proteins .

- Molecular Docking Studies : These studies suggest that the compound can bind effectively to enzymes involved in bacterial cell wall synthesis and inflammatory pathways, leading to its antimicrobial and anti-inflammatory effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.